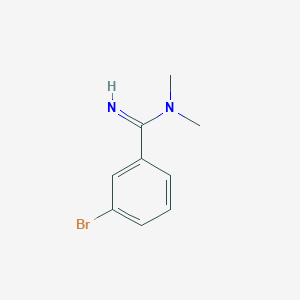
3-Bromo-N,N-dimethylbenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N,N-dimethylbenzimidamide is an organic compound with the molecular formula C9H11BrN2. It is a derivative of benzimidamide, where the benzene ring is substituted with a bromine atom at the third position and the amide nitrogen atoms are dimethylated. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethylbenzimidamide typically involves the bromination of N,N-dimethylbenzimidamide. One common method is to react N,N-dimethylbenzimidamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N,N-dimethylbenzimidamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the imidamide group to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzimidamides where the bromine is replaced by the nucleophile.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include debrominated benzimidamides or reduced imidamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N,N-dimethylbenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-N,N-dimethylbenzimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and dimethyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar structure but with an amide group instead of an imidamide group.
3-Bromo-N,N-dimethylbenzenamine: Similar structure but with an amine group instead of an imidamide group.
3-Bromo-N,N-dimethylbenzylamine: Similar structure but with a benzylamine group instead of an imidamide group.
Uniqueness
3-Bromo-N,N-dimethylbenzimidamide is unique due to the presence of the imidamide group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and biological applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
3-bromo-N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2/c1-12(2)9(11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 |
InChI-Schlüssel |
DWWRYCOXPKSSPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


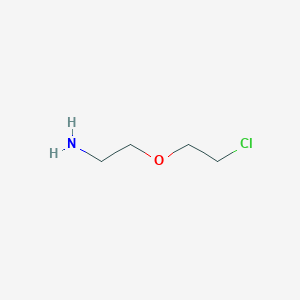
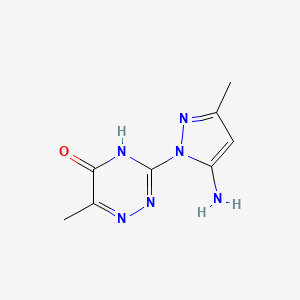
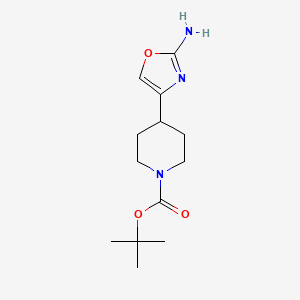



![1-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)ethan-1-one hydrochloride](/img/structure/B13495202.png)
![2-[(1r,4r)-4-Aminocyclohexyl]pyrimidin-4-ol](/img/structure/B13495206.png)
![2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13495210.png)
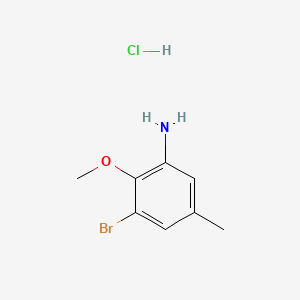
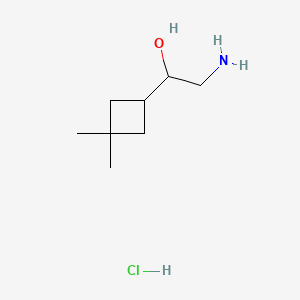
![(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13495220.png)
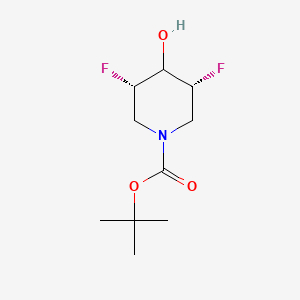
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)
